molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No. B123399
CAS RN: 60012-96-6
M. Wt: 318.7 g/mol
InChI Key: JIWVJAFWQBLUTA-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid” is also known as Fenofibric acid . It has the empirical formula C17H15ClO4 and a molecular weight of 318.75 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187 °C . Its molecular weight is 318.75 .

Scientific Research Applications

Hypolipidemic Drug

Fenofibric acid is a hypolipidemic drug used in the prevention of cardiovascular diseases . It’s administered orally and is readily and entirely transformed into fenofibric acid in both humans and animals .

Cholesterol Regulation

Fenofibric acid plays a central role in the control of circulating cholesterol levels and in the development of atherosclerosis . It affects liver cholesterol homeostasis, which involves liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .

Inhibition of Cholesterol Synthesis

Fenofibric acid has been shown to inhibit cholesterol synthesis . This inhibition of cholesterol synthesis and esterification has been proven successful in the control of hypercholesterolemia and its consequences .

ACAT Inhibition

Fenofibric acid has been found to inhibit ACAT activity . ACAT is an enzyme that plays a crucial role in the cholesterol metabolism, and its inhibition can help control cholesterol levels .

Pharmacologically Active Compound

Fenofibric acid is part of Sigma’s Library of Pharmacologically Active Compounds . This means it’s recognized for its biological activity and is used in various research applications .

Commercial Availability

Fenofibric acid is commercially available and can be purchased for research purposes . This makes it accessible for scientists and researchers who wish to study its effects and potential applications .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, with hazard statements H302. The precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208722
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

CAS RN

60012-96-6
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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